molecular formula C15H13F3N4O3 B13188758 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole

3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole

Cat. No.: B13188758
M. Wt: 354.28 g/mol
InChI Key: HERDEXUORRDGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole is a compound that belongs to the class of 1,2,4-oxadiazoles. These compounds are known for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group in the compound enhances its physicochemical properties, making it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-(trifluoromethyl)phenylacrylic acid with substituted benzohydrazides in the presence of phosphoryl chloride . The reaction conditions usually require controlled temperatures and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated synthesis platforms can enhance the production process, allowing for the large-scale manufacture of the compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(1-Ethoxyethyl)-5-{4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl}-1,2,4-oxadiazole lies in its specific structure, which combines the properties of the ethoxyethyl group and the trifluoromethyl-substituted oxadiazole ring. This combination enhances its physicochemical properties and broadens its range of applications in various fields.

Properties

Molecular Formula

C15H13F3N4O3

Molecular Weight

354.28 g/mol

IUPAC Name

3-(1-ethoxyethyl)-5-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H13F3N4O3/c1-3-23-8(2)11-19-13(24-21-11)10-6-4-9(5-7-10)12-20-14(25-22-12)15(16,17)18/h4-8H,3H2,1-2H3

InChI Key

HERDEXUORRDGST-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=NOC(=N1)C2=CC=C(C=C2)C3=NOC(=N3)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.